![molecular formula C15H16BrN3O2S B2488399 (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone CAS No. 2034430-83-4](/img/structure/B2488399.png)
(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. A related process is seen in the synthesis of compounds with piperidin-yl and methanone groups, where substitution reactions, amidation, Friedel-Crafts acylation, and hydration play crucial roles (Zheng Rui, 2010). These methods demonstrate the versatility and complexity of synthesizing molecules with piperidine and methanone functionalities, likely applicable to the target compound.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule reveals significant characteristics such as chair conformations of the piperidine ring and distorted tetrahedral geometries around sulfur atoms, as observed in related compounds (C. S. Karthik et al., 2021). These structural insights are crucial for understanding the physical and chemical behavior of the compound.
Chemical Reactions and Properties
Chemical reactions involving compounds with piperidine and methanone groups include nucleophilic substitutions, which are influenced by the presence of substituents on the thiophene and pyrimidine rings (D. Spinelli et al., 1968). The kinetics and mechanisms of these reactions can shed light on the reactivity of the target compound.
Physical Properties Analysis
The physical properties of compounds, such as thermal stability, are determined using techniques like thermogravimetric analysis. Compounds with structural similarities to the target molecule have shown stability over a wide temperature range, indicating potential stability for the target compound as well (C. S. Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of similar compounds involve interactions such as hydrogen bonding and π-π interactions, crucial for the compound's solubility, reactivity, and potential applications in various fields. The electronic properties, including the HOMO-LUMO gap, provide insights into the compound's reactivity and stability (C. S. Karthik et al., 2021).
Scientific Research Applications
Antimicrobial Activities
Several studies have synthesized and evaluated the antimicrobial activities of compounds with structural elements related to the query compound. For example, new derivatives of piperidin-4-yl methanone oxime showed significant antimicrobial activity against various pathogenic bacterial and fungal strains (L. Mallesha & K. Mohana, 2014). This suggests that compounds with similar structural features might possess antimicrobial properties and could be explored for potential applications in combating microbial infections.
Synthesis and Structural Studies
Research on the synthesis and structural analysis of related compounds provides insights into methodologies that could be applied to the synthesis and study of our compound of interest. A study detailed the synthesis and characterization of a compound through various spectroscopic techniques, revealing the stability of its structure under certain conditions and providing a basis for further modifications to enhance its biological or chemical properties (C. S. Karthik et al., 2021).
Interaction with Biological Targets
Research into structurally similar compounds has also explored their interactions with biological targets. For instance, studies on piperidine derivatives and their synthesis have shed light on potential anticancer and antimicrobial applications, suggesting avenues for the design of therapeutics based on these scaffolds (R. S. Gouhar & Eman M. Raafat, 2015; B. Vacher et al., 1999). Such studies indicate that modifications to the piperidine and pyrimidine components of molecules can significantly impact their biological activity and receptor affinity.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with pyrimidine-related receptors or enzymes due to the presence of a pyrimidine ring . .
Mode of Action
The exact mode of action of this compound is not well-documented. Given its structural features, it is plausible that it binds to its target(s) via interactions between the bromopyrimidinyl and piperidinyl groups and the target’s active site. This could potentially alter the target’s function, leading to downstream effects .
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be determined. Based on its structure, it might be involved in pathways related to pyrimidine metabolism or signaling
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-studied. Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins. The bromine atom and the piperidine ring in the structure might affect its metabolic stability and permeability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Depending on its target and mode of action, it could potentially influence cell signaling, enzyme activity, or other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity might be affected by the pH of its environment due to the presence of ionizable groups .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c1-10-5-13(22-9-10)14(20)19-4-2-3-12(8-19)21-15-17-6-11(16)7-18-15/h5-7,9,12H,2-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZOOUPJMJUPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone |
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